Coletodiol

Descripción general

Descripción

Coletodiol es un metabolito fúngico que se ha encontrado en varias especies de hongos, incluyendo Colletotrichum capsici y Diplogelasinospora grovesii. Es conocido por sus actividades inmunosupresoras y antivirales, lo que lo convierte en un compuesto de interés tanto en la investigación médica como biológica .

Aplicaciones Científicas De Investigación

Coletodiol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Coletodiol ejerce sus efectos a través de sus actividades inmunosupresoras y antivirales. Inhibe la proliferación de esplenocitos de ratón aislados inducidos por concanavalina A o lipopolisacárido, con valores de IC50 de 12 y 5 μg/mL, respectivamente . Además, el this compound inhibe la replicación viral del influenza A en células HeLa-IAV-Luc . Los objetivos moleculares y las vías involucradas en estas actividades incluyen la inhibición de procesos celulares específicos que son esenciales para la respuesta inmune y la replicación viral .

Análisis Bioquímico

Biochemical Properties

Colletodiol plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the proliferation of isolated mouse splenocytes induced by concanavalin A or lipopolysaccharide (LPS), with IC50 values of 12 and 5 μg/mL, respectively . Additionally, Colletodiol inhibits influenza A viral replication in HeLa-IAV-Luc cells . These interactions suggest that Colletodiol may modulate immune responses and viral replication through its biochemical properties.

Cellular Effects

Colletodiol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Colletodiol’s immunosuppressive activity is evident in its ability to inhibit the proliferation of mouse splenocytes . Furthermore, its antiviral activity against influenza A virus in HeLa-IAV-Luc cells indicates its potential to interfere with viral replication and host cell responses .

Molecular Mechanism

The molecular mechanism of Colletodiol involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Colletodiol binds to specific targets within cells, leading to the inhibition of immune cell proliferation and viral replication

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Colletodiol change over time. Studies have shown that Colletodiol remains stable under certain conditions, but its degradation and long-term effects on cellular function are still being investigated. In vitro and in vivo studies have provided insights into the temporal dynamics of Colletodiol’s activity, highlighting its potential for sustained immunosuppressive and antiviral effects .

Dosage Effects in Animal Models

The effects of Colletodiol vary with different dosages in animal models. At lower doses, Colletodiol exhibits immunosuppressive and antiviral activities without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of Colletodiol is crucial for its potential therapeutic applications.

Metabolic Pathways

Colletodiol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The metabolic flux and levels of metabolites influenced by Colletodiol are areas of active research. These interactions may play a role in its immunosuppressive and antiviral properties, as well as its overall metabolic stability .

Transport and Distribution

Within cells and tissues, Colletodiol is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The transport and distribution mechanisms of Colletodiol are essential for understanding its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

Colletodiol’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The precise subcellular localization of Colletodiol and its effects on cellular processes are areas of ongoing investigation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Coletodiol se puede sintetizar a través de varios métodos, incluyendo el uso de trienos específicamente etiquetados en cultivos de especies de Cytospora. La incorporación de estos trienos en la estructura macrodiolida del this compound se ha demostrado en reacciones biomiméticas . La síntesis implica pasos de oxidación que convierten intermediarios como el coletoketol en this compound .

Métodos de Producción Industrial

Análisis De Reacciones Químicas

Tipos de Reacciones

Coletodiol experimenta varias reacciones químicas, incluyendo oxidación y reducción. La oxidación biomimética de intermediarios como el coletoketol a this compound es una reacción clave en su biosíntesis .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen agentes oxidantes y catalizadores que promueven la formación de la estructura macrodiolida. Las condiciones a menudo implican temperaturas suaves y el uso de disolventes que facilitan las reacciones .

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran this compound incluyen otras macrodiolidas como el coletoketol y la grahamimicina A. Estos productos a menudo se forman a través de pasos de oxidación únicos a partir de this compound .

Comparación Con Compuestos Similares

Compuestos Similares

Coletoketol: Una macrodiolida relacionada que es un intermedio en la biosíntesis de coletodiol.

Grahamimicina A: Otra macrodiolida formada a través de pasos de oxidación a partir de this compound.

Halosmisina A: Una nueva macrodiolida de 14 miembros aislada de hongos marinos, que comparte similitudes estructurales con el this compound.

Singularidad

This compound es único debido a sus actividades inmunosupresoras y antivirales específicas, que no son tan pronunciadas en compuestos similares. Su vía de biosíntesis y las reacciones específicas que experimenta también lo distinguen de otras macrodiolidas .

Propiedades

IUPAC Name |

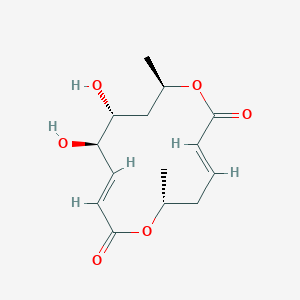

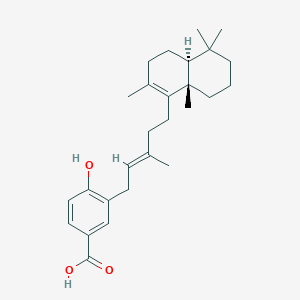

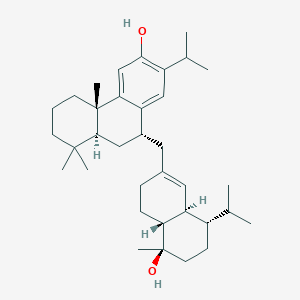

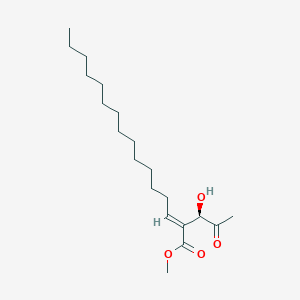

(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQHOHRUGBYJBS-RSNJVVJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21142-67-6 | |

| Record name | Colletodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLLETODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

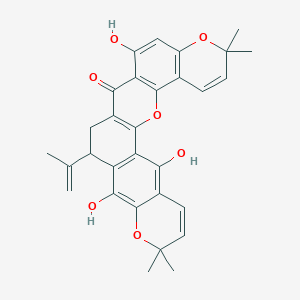

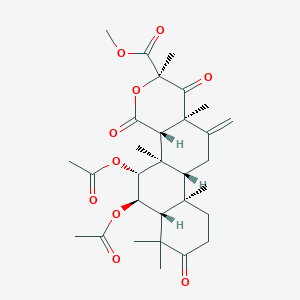

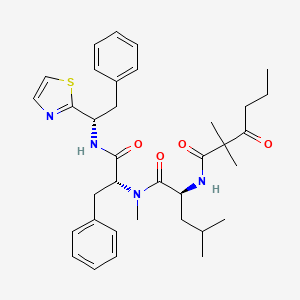

![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)